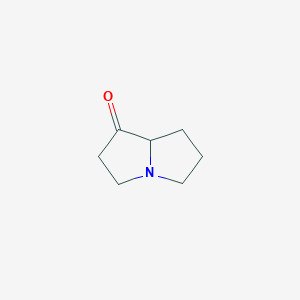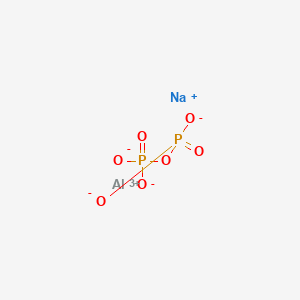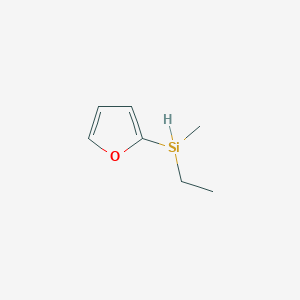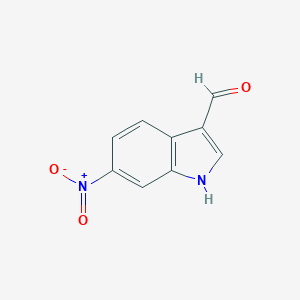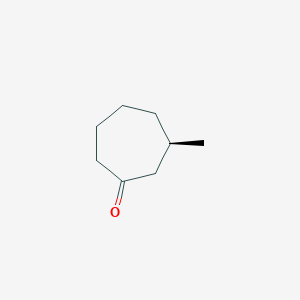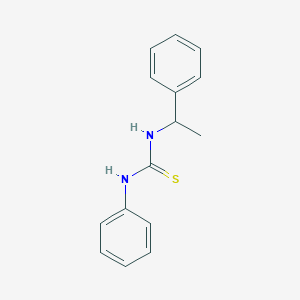
(Tetrahydro-3-furyl)methyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tetrahydro-3-furyl)methyl oleate is a fatty acid ester that has been synthesized and studied for its potential use in various scientific research applications. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of (Tetrahydro-3-furyl)methyl oleate is not fully understood. However, it is believed that this compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that (Tetrahydro-3-furyl)methyl oleate has a number of interesting biochemical and physiological effects. For example, this compound has been found to have anti-inflammatory properties and may be able to reduce inflammation in the body. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (Tetrahydro-3-furyl)methyl oleate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to be relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that it is not widely available and may be expensive to obtain.
Zukünftige Richtungen
There are a number of future directions that researchers could explore with regards to (Tetrahydro-3-furyl)methyl oleate. For example, further studies could be conducted to better understand the mechanism of action of this compound and how it interacts with cancer cells. Additionally, researchers could investigate the potential use of this compound in other areas of medicine, such as in the treatment of inflammatory diseases or neurodegenerative disorders.
In conclusion, (Tetrahydro-3-furyl)methyl oleate is a promising compound that has been studied for its potential use in various scientific research applications. While there is still much to learn about this compound, the research conducted so far has shown that it has interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Synthesemethoden
The synthesis of (Tetrahydro-3-furyl)methyl oleate involves the reaction of oleic acid with tetrahydrofurfuryl alcohol in the presence of a catalyst. The resulting ester can be purified using various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(Tetrahydro-3-furyl)methyl oleate has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and may be able to inhibit the growth of certain types of cancer cells.
Eigenschaften
CAS-Nummer |
150-81-2 |
|---|---|
Produktname |
(Tetrahydro-3-furyl)methyl oleate |
Molekularformel |
C23H42O3 |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
oxolan-3-ylmethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(24)26-21-22-18-19-25-20-22/h9-10,22H,2-8,11-21H2,1H3/b10-9- |
InChI-Schlüssel |
NSMHOFMBVBYNJX-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCOC1 |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCOC1 |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCOC1 |
Andere CAS-Nummern |
150-81-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



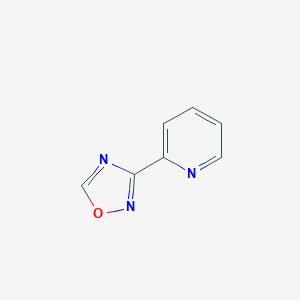
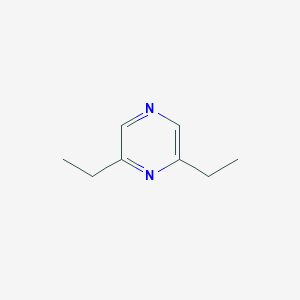
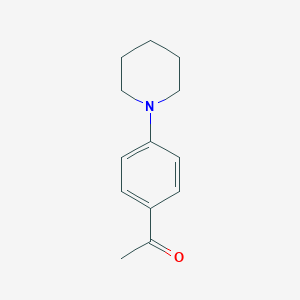
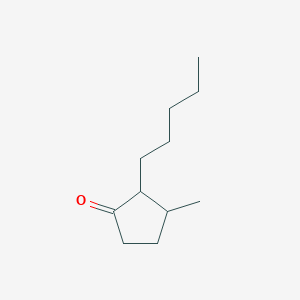
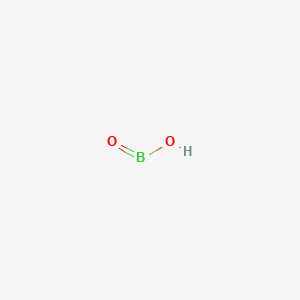
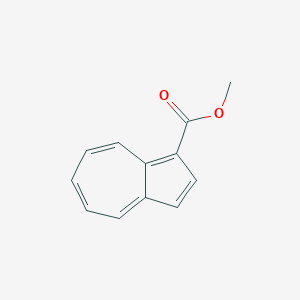
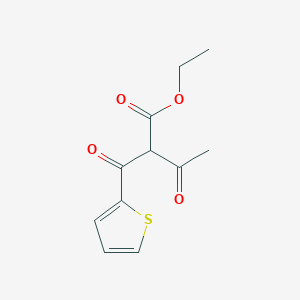
![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)
